Iodoacetonitrile

Catalog No.
S1941380
CAS No.
624-75-9
M.F
C2H2IN
M. Wt
166.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodoacetonitrile

CAS Number

624-75-9

Product Name

Iodoacetonitrile

IUPAC Name

2-iodoacetonitrile

Molecular Formula

C2H2IN

Molecular Weight

166.95 g/mol

InChI

InChI=1S/C2H2IN/c3-1-2-4/h1H2

InChI Key

VODKOOOHHCAWFR-UHFFFAOYSA-N

SMILES

C(C#N)I

Canonical SMILES

C(C#N)I

The exact mass of the compound Iodoacetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81208. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iodoacetonitrile is a highly reactive, bifunctional aliphatic nitrile utilized extensively in advanced organic synthesis, medicinal chemistry, and materials science. Characterized by its weak carbon-iodine bond and excellent leaving-group capabilities, it serves as a premium cyanomethylating agent and an efficient precursor for cyanomethyl radicals. While lighter haloacetonitriles are commonly used for basic alkylations, iodoacetonitrile is specifically procured for complex, sterically hindered, or mild-condition syntheses where rapid kinetics, high chemoselectivity, and the avoidance of harsh basic conditions are critical for preserving sensitive molecular architectures[1].

Substituting iodoacetonitrile with cheaper analogs like chloroacetonitrile or bromoacetonitrile frequently results in procurement and processing failures when dealing with complex or sterically encumbered substrates. The higher bond dissociation energies of C-Cl and C-Br bonds significantly reduce both SN2 electrophilicity and radical generation efficiency. In photoredox catalysis, bromoacetonitrile often fails to achieve complete conversion with bulky intermediates, leading to unacceptable yields (often below 20%) [1]. Furthermore, in atom-transfer radical addition (ATRA) workflows, lighter halides lack the rapid atom-transfer kinetics of iodine, leading to undesired side reactions, premature quenching, and the inability to retain a highly reactive halogen handle for subsequent one-pot cyclization or cross-coupling steps.

Photoredox Cyanomethylation Yield in Sterically Hindered Substrates

In visible-light-induced regioselective cyanomethylation of imidazopyridines, the choice of haloacetonitrile directly dictates process viability for bulky substrates. When reacting with sterically hindered 2-α-naphthyl-substituted imidazopyridines, bromoacetonitrile provided unviable yields of less than 20%. Substituting the precursor with iodoacetonitrile dramatically accelerated the single-electron transfer (SET) and radical addition sequence, elevating the isolated yields to 60–86% under identical mild conditions [1].

Evidence DimensionIsolated product yield in photoredox cyanomethylation
Target Compound Data60–86% yield (Iodoacetonitrile)
Comparator Or Baseline<20% yield (Bromoacetonitrile)
Quantified Difference>3-fold to 4-fold increase in product yield for sterically encumbered substrates
ConditionsVisible light (blue LEDs), fac-Ir(ppy)3 catalyst, room temperature

Procurement of iodoacetonitrile is essential for scaling up the synthesis of sterically complex pharmaceutical intermediates where bromoacetonitrile fails to deliver commercially viable conversions.

Chemoselectivity in Intermolecular Atom-Transfer Radical Addition (ATRA)

Iodoacetonitrile demonstrates exceptional efficiency in radical-polar crossover reactions, specifically in the intermolecular alkylation of enamides. The extremely rapid iodine atom transfer outcompetes background hydrogen-atom transfer, even in the presence of strong hydrogen donors like tri-n-butylstannane. This allows for predominant nonreductive addition and iminium ion intermediate formation, a pathway that is kinetically inaccessible or highly inefficient with bromo- or chloro- derivatives due to their slower halogen transfer rates [1].

Evidence DimensionRadical chain propagation and atom transfer rate
Target Compound DataRapid iodine atom transfer enables exclusive nonreductive alkylation
Comparator Or BaselineSlower halogen transfer (bromo/chloro analogs) leading to reductive quenching
Quantified DifferenceEnables high yields of complex nonreductive ATRA adducts without H-atom quenching
ConditionsRadical initiation, presence of tri-n-butylstannane

Buyers developing complex cascade reactions or radical-polar crossover methodologies must select iodoacetonitrile to prevent reductive side reactions and ensure high atom economy.

Precursor Suitability for One-Pot Radical-Ionic Epoxidation Cascades

Iodoacetonitrile is uniquely suited for one-pot radical-ionic cascade reactions due to the precise balance of its radical generating capacity and the leaving group ability of the resulting iodide. In the formal synthesis of (±)-tylophorine, reacting an unprotected allylic alcohol with iodoacetonitrile via ATRA, followed by basic treatment (DBU), directly yielded a complex epoxide intermediate in 60% yield[1]. Bromoacetonitrile is significantly less effective in this sequence because the intermediate bromide is a poorer leaving group for the subsequent 5-exo-tet cyclization, stalling the ionic ring-closure step.

Evidence DimensionOne-pot cascade yield (radical addition + ionic cyclization)
Target Compound Data60% isolated yield of complex epoxide
Comparator Or BaselineBromoacetonitrile (stalls at intermediate due to poor leaving group ability)
Quantified DifferenceEnables a direct one-pot sequence that would otherwise require multiple isolation and activation steps
ConditionsLauroyl peroxide initiator, 1,2-DCE reflux, followed by DBU addition

For process chemists and medicinal chemists, iodoacetonitrile dramatically shortens synthetic routes by enabling tandem radical-addition/ionic-cyclization sequences that lighter halides cannot support.

Synthesis of Sterically Hindered Pharmaceutical Intermediates

Iodoacetonitrile is the reagent of choice for cyanomethylating bulky or sterically encumbered N-heterocycles (such as naphthyl-substituted imidazopyridines) where bromoacetonitrile fails to provide viable yields. It is highly recommended for the late-stage functionalization of complex drug scaffolds like zolpidem or alpidem analogs [1].

Advanced Radical-Polar Crossover Methodologies

Due to its exceptionally rapid iodine atom transfer kinetics, iodoacetonitrile is ideal for complex cascade reactions, such as the nonreductive alkylation of enamides. It prevents premature hydrogen-atom quenching, making it indispensable for synthesizing highly functionalized iminium ions [2].

Tandem Radical Addition and Ring-Closure (Epoxidation)

In total synthesis workflows (e.g., phenanthroindolizidine alkaloids like tylophorine), iodoacetonitrile acts as a bifunctional linchpin. It successfully undergoes atom-transfer radical addition to allylic alcohols, while the retained iodide acts as a superior leaving group for subsequent one-pot base-mediated cyclization to form epoxides [3].

XLogP3

0.7

Boiling Point

185.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

624-75-9

Wikipedia

Iodoacetonitrile

Dates

Last modified: 08-16-2023

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